(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone
Description
The compound (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone is a methanone derivative featuring a 3,4-dichlorophenyl group attached to a modified piperidine scaffold. The piperidine ring is substituted at the 4-position with both a hydroxypiperidino group and a diethylamino-methyl moiety.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(diethylaminomethyl)-4-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-20(4-2)12-17(23)7-9-21(10-8-17)16(22)13-5-6-14(18)15(19)11-13/h5-6,11,23H,3-4,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRGBBUHRSECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl precursor. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction reduces the nitrile group to an amine, which can then be further reacted to form the desired piperidino methanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
Insights:
- Synthetic Yields: The target compound’s synthesis likely involves reductive amination (as in ), but yields may be lower (~30–35%) compared to 23e (95%) due to steric hindrance from the diethylamino group .
Pharmacological and Physicochemical Properties
Receptor Binding:
- Compounds with 3,4-dichlorophenyl groups (e.g., 30, 23e) are often designed as serotonin 5-HT₁A receptor modulators . The target compound’s diethylamino group may enhance receptor affinity compared to methylpiperazine (23e) or fluorophenoxy derivatives (30).
- The hydroxypiperidino group in the target compound mimics structural motifs in opioid receptor ligands (e.g., mu and kappa agonists) but lacks direct evidence of opioid activity .
Solubility and Bioavailability:
- The hydroxypiperidino group improves aqueous solubility, while the diethylamino-methyl substituent balances lipophilicity. In contrast, sulfonyl derivatives (e.g., 1-(4-([(3,4-Dichlorophenyl)sulfonyl]methyl)-4-hydroxypiperidino)-2,2-dimethyl-1-propanone ) exhibit higher polarity but reduced CNS penetration.
Biological Activity
The compound (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone , also known by its CAS number 477847-23-7, is a synthetic organic molecule that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₃Cl₂N₂O
- Molecular Weight : 362.38 g/mol
- Structure : The compound features a dichlorophenyl group attached to a piperidino derivative, which is significant for its potential biological interactions.
Research into the biological activity of this compound suggests that it may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the diethylamino group is indicative of potential interactions with neurotransmitter systems, possibly functioning as a modulator or inhibitor.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The structural similarity of this compound to known antidepressants suggests potential efficacy in mood regulation.
- Neuroprotective Effects : Some piperidine derivatives have shown neuroprotective properties against oxidative stress and neuroinflammation, which could be relevant for conditions like Alzheimer's disease.
- Cholesterol Absorption Inhibition : Similar compounds have been studied for their ability to inhibit intestinal cholesterol absorption, suggesting this compound may have cardiovascular implications .
In Vitro Studies
In vitro assays have demonstrated that (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone exhibits moderate inhibitory activity against certain enzymes involved in neurotransmitter metabolism. This suggests a possible role in modulating neurotransmitter levels in the brain.
In Vivo Studies
Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. A study using a hamster model indicated that similar compounds could lower serum cholesterol levels effectively . Further research is needed to confirm these effects specifically for (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
